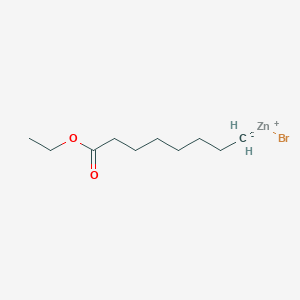![molecular formula C11H18ClNO3 B13911494 4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid;hydrochloride](/img/structure/B13911494.png)
4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C11H18ClNO3 . It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid;hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the reaction of a suitable ketone with an amine under acidic conditions to form the spirocyclic core. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The process often includes steps such as crystallization and purification to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: 4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
1-Oxa-9-azaspiro[5.5]undecane derivatives: These compounds share a similar spirocyclic structure but differ in the functional groups attached to the rings.
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate: This compound has a similar core structure but with different substituents, affecting its chemical properties and applications.
Uniqueness: 4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid;hydrochloride is unique due to its specific functional groups and the hydrochloride salt form, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical and biological applications .
Propiedades
Fórmula molecular |
C11H18ClNO3 |
|---|---|
Peso molecular |
247.72 g/mol |
Nombre IUPAC |
4-oxo-3-azaspiro[5.5]undecane-11-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H17NO3.ClH/c13-9-7-11(5-6-12-9)4-2-1-3-8(11)10(14)15;/h8H,1-7H2,(H,12,13)(H,14,15);1H |
Clave InChI |
DTHKXBCNJGXKSG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CCNC(=O)C2)C(C1)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Methylamino)tetrahydrofuran-3-yl]ethanol](/img/structure/B13911412.png)
![3-Fluoro-4'-(methylsulfanyl)[1,1'-biphenyl]-4-amine](/img/structure/B13911415.png)
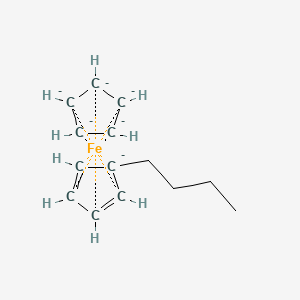
![[(3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13911419.png)

![2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethan-1-amine](/img/structure/B13911427.png)
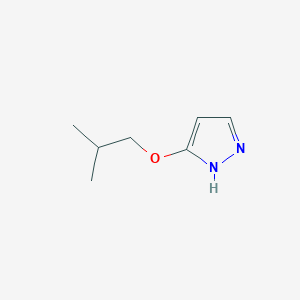
![Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine](/img/structure/B13911433.png)
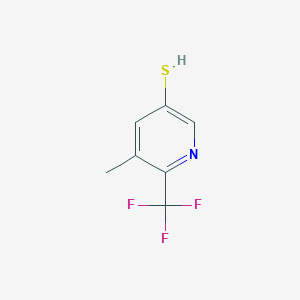

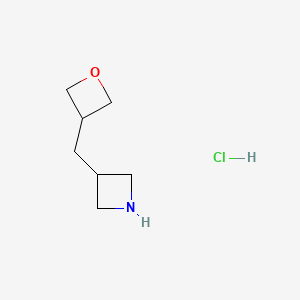
![(1S,3S,4R)-2-Tert-butoxycarbonyl-6-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13911479.png)

